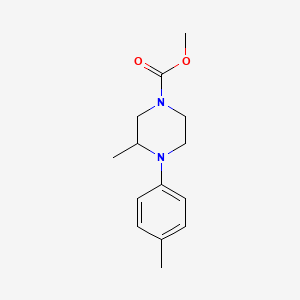
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide
説明
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide, also known as AM-251, is a selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 is a G protein-coupled receptor that is widely expressed in the central nervous system and peripheral tissues. The CB1 receptor is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. AM-251 is a valuable tool for studying the role of CB1 in these processes.
作用機序
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide acts as a competitive antagonist of the CB1 receptor, meaning that it binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By blocking CB1 activation, 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide can modulate various physiological processes that are regulated by the receptor.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide can reduce food intake and body weight in rodents, suggesting that CB1 activation is involved in the regulation of appetite. Additionally, 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been shown to reduce pain sensitivity in animal models, indicating that CB1 activation is involved in the modulation of pain sensation.
実験室実験の利点と制限
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide is a valuable tool for studying the role of CB1 in various physiological processes. One advantage of 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide is its selectivity for CB1 over other cannabinoid receptors, allowing for more specific investigation of CB1-mediated processes. However, one limitation of 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide is its relatively low potency compared to other CB1 antagonists, which may require higher concentrations for effective inhibition.
将来の方向性
There are many potential future directions for research involving 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide. For example, further investigation into the role of CB1 in pain sensation could lead to the development of novel analgesic drugs. Additionally, research into the role of CB1 in addiction could lead to the development of new treatments for substance abuse disorders. Finally, investigation into the potential side effects of CB1 antagonists like 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide could help to inform the development of safer and more effective drugs.
科学的研究の応用
2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been used extensively in scientific research to study the role of CB1 in various physiological processes. For example, studies have shown that CB1 activation is involved in the regulation of appetite and food intake, and 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been used to investigate the specific mechanisms involved in this process. Additionally, 2-(3-chlorophenoxy)-N-(4-methyl-1-piperazinyl)butanamide has been used to study the role of CB1 in pain sensation, anxiety, and addiction.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-methylpiperazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-14(21-13-6-4-5-12(16)11-13)15(20)17-19-9-7-18(2)8-10-19/h4-6,11,14H,3,7-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCRUNWZLEXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1CCN(CC1)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N-(4-methylpiperazin-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(2-isopropyl-5-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4181226.png)
![ethyl 5-acetyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4181228.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4181242.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4181249.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4181258.png)
![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)
![5-methyl-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4181276.png)
![4-[(2-isopropylphenoxy)acetyl]morpholine](/img/structure/B4181282.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181304.png)
![2-[4-(2-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B4181309.png)
![methyl 5-methyl-2-{[2-(3-methyl-4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B4181317.png)

